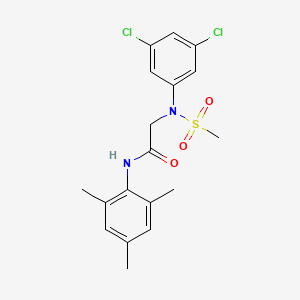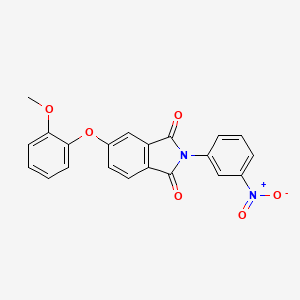![molecular formula C17H20N2O5S B3549855 N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3549855.png)
N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Overview
Description
N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune disorders.
Mechanism of Action
N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide exerts its therapeutic effects by inhibiting the activity of HDAC enzymes. HDACs are responsible for the deacetylation of histone proteins, which play a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can increase the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has also been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90), which play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is its specificity for HDAC enzymes, making it a potent and selective inhibitor of HDAC activity. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its potential for off-target effects on non-HDAC proteins.
Future Directions
There are several future directions for the development and application of N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide. One area of research is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Another area of research is the development of combination therapies that can enhance the therapeutic efficacy of this compound. In addition, there is growing interest in the use of this compound for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, which could lead to the development of more potent and selective HDAC inhibitors.
Scientific Research Applications
N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune disorders. It has been shown to inhibit the activity of HDAC enzymes, which play a critical role in the regulation of gene expression. HDACs are overexpressed in many cancers, leading to the silencing of tumor suppressor genes and the activation of oncogenes. By inhibiting HDAC activity, this compound can restore the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth and the induction of apoptosis.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-19(25(21,22)16-9-7-14(23-2)8-10-16)12-17(20)18-13-5-4-6-15(11-13)24-3/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWMDDDFBROMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3549772.png)


![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3549800.png)

![6-methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione sulfate](/img/structure/B3549806.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3549807.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3549814.png)

![2-[benzyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B3549834.png)
![N~2~-(3-chlorophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3549842.png)
![isopropyl 3-({[(4-methyl-5-{[(2-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3549849.png)
![2-[(4-chlorobenzyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B3549862.png)
